molecular formula C15H18F3N5O2S B2473330 1-(1-(2,4-dimethylthiazole-5-carbonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one CAS No. 2034280-72-1

1-(1-(2,4-dimethylthiazole-5-carbonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one

Cat. No. B2473330
CAS RN: 2034280-72-1
M. Wt: 389.4
InChI Key: XDJSPNJIMPYGCG-UHFFFAOYSA-N
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Description

1-(1-(2,4-dimethylthiazole-5-carbonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C15H18F3N5O2S and its molecular weight is 389.4. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

  • A study focused on the synthesis of thiazolidinone derivatives, including structures with a piperidine moiety, which were evaluated for their antimicrobial activity against a variety of bacteria and fungi. These compounds showed significant biological activity, suggesting potential applications in developing new antimicrobial agents (Suresh, Lavanya, & Rao, 2016).

Molecular Structure Investigations

  • Another research explored the synthesis and molecular structure of s-triazine derivatives incorporating pyrazole, piperidine, and aniline moieties. The study highlighted the importance of intermolecular interactions in determining the molecular packing, as analyzed through Hirshfeld calculations and DFT calculations, indicating these compounds' potential in material science and pharmacological research (Shawish et al., 2021).

Novel Compounds with Antimicrobial Properties

  • Research on the synthesis of 1,2,4-oxadiazole derivatives containing piperidine or pyrrolidine rings showed strong antimicrobial activity, supporting their relevance in developing new antimicrobial agents. The structure-activity relationship study of these compounds could guide the design of more effective treatments (Krolenko, Vlasov, & Zhuravel, 2016).

properties

IUPAC Name

2-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]-4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F3N5O2S/c1-8-11(26-9(2)19-8)12(24)22-6-4-10(5-7-22)23-14(25)21(3)13(20-23)15(16,17)18/h10H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDJSPNJIMPYGCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)N2CCC(CC2)N3C(=O)N(C(=N3)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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